Tianagliflozin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tianagliflozin is a small-molecule drug that functions as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is primarily being developed for the treatment of type 2 diabetes mellitus. By inhibiting SGLT2, this compound reduces glucose reabsorption in the kidneys, thereby lowering blood glucose levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tianagliflozin involves multiple steps, including the preparation of intermediates. One method involves a five-step reaction sequence starting with the iodination of a precursor compound . The synthetic route is designed to ensure high yield and low impurity content.
Industrial Production Methods: For industrial production, the preparation method has been optimized to control particle sizes and ensure blend uniformity of active ingredients. This method is suitable for mass production and involves controlling the particle sizes of metformin hydrochloride and this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tianagliflozin undergoes various chemical reactions, including oxidation and substitution reactions. For instance, during its synthesis, an oxidation step using a combination of dimethyl sulfoxide and acetic anhydride is employed .
Common Reagents and Conditions:
Oxidation: Dimethyl sulfoxide and acetic anhydride.
Substitution: Iodination reagents for intermediate preparation.
Major Products: The major product of these reactions is this compound itself, with intermediates formed during the synthesis process .
Applications De Recherche Scientifique
Tianagliflozin has several scientific research applications:
Chemistry: Used as a model compound for studying SGLT2 inhibition.
Biology: Investigated for its effects on glucose metabolism and renal glucose reabsorption.
Industry: Utilized in the development of pharmaceutical formulations for diabetes treatment.
Mécanisme D'action
Tianagliflozin exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney. This inhibition reduces the reabsorption of filtered glucose, leading to increased glucose excretion in the urine. The molecular target is the SGLT2 protein, and the pathway involves the reduction of renal glucose reabsorption .
Comparaison Avec Des Composés Similaires
- Canagliflozin
- Dapagliflozin
- Empagliflozin
Comparison: Tianagliflozin is unique in its dual inhibition of both SGLT1 and SGLT2, whereas other similar compounds primarily target SGLT2. This dual inhibition may offer additional therapeutic benefits in glucose regulation .
This compound stands out due to its higher potency in inhibiting SGLT2 compared to other inhibitors, with a lower IC50 value, indicating greater efficacy at lower concentrations .
Propriétés
Numéro CAS |
1461750-27-5 |
---|---|
Formule moléculaire |
C21H25ClO5 |
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C21H25ClO5/c1-3-26-16-7-4-13(5-8-16)10-15-11-14(6-9-17(15)22)21-20(25)19(24)18(23)12(2)27-21/h4-9,11-12,18-21,23-25H,3,10H2,1-2H3/t12-,18-,19+,20-,21+/m1/s1 |
Clé InChI |
YCEUTZKYUQXUCF-JLBFBPAZSA-N |
SMILES |
C[C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@H](C2=CC(CC3=CC=C(OCC)C=C3)=C(Cl)C=C2)O1 |
SMILES isomérique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)C)O)O)O)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Tianagliflozin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.